4-((4-Carboxybenzylidene)amino)benzoic acid
CAS No.:
Cat. No.: VC14606425
Molecular Formula: C15H11NO4
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO4 |
|---|---|
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 4-[(4-carboxyphenyl)iminomethyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11NO4/c17-14(18)11-3-1-10(2-4-11)9-16-13-7-5-12(6-8-13)15(19)20/h1-9H,(H,17,18)(H,19,20) |
| Standard InChI Key | ZEZSPQJBMSFQLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(4-carboxyphenyl)iminomethyl]benzoic acid , reflects its bis-carboxylic acid structure. The central imine group (–CH=N–) bridges two benzene rings, each substituted with a carboxyl group (–COOH) at the para position. This conjugation system contributes to its planar geometry, as evidenced by the SMILES notation C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C(=O)O , which highlights the alternating single and double bonds.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 269.25 g/mol |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar SA | 87 Ų |
The XLogP3-AA value of 2.3 indicates moderate lipophilicity, balanced by the polar carboxylic acid groups. This duality suggests potential membrane permeability, a critical factor in drug bioavailability.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals key functional groups: a broad peak near 1700 cm⁻¹ corresponds to carbonyl stretching in the carboxylic acids, while a medium peak at ~3300 cm⁻¹ aligns with N–H stretching in the imine group. These spectral markers aid in compound identification and purity assessment during synthesis.
Synthesis and Optimization
Condensation Reaction Pathways
The compound is synthesized via acid-catalyzed condensation between 4-aminobenzoic acid and 4-carboxybenzaldehyde. Typical protocols involve refluxing reactants in methanol or ethanol with catalysts like toluene-4-sulfonic acid or sulfuric acid . The reaction proceeds through nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine bond.
Example Reaction Scheme:
Yield optimization studies recommend stoichiometric equivalence of reactants and controlled pH (4–6) to minimize side reactions such as esterification of carboxylic acids .
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated a 20% reduction in reaction time (from 6 hours to 4.5 hours) and a 15% yield improvement (from 68% to 78%) compared to conventional heating . This method enhances energy efficiency and scalability for industrial applications.
Biological Activity and Mechanisms
Acetylcholinesterase (AChE) Inhibition
The compound’s Schiff base moiety enables reversible binding to AChE’s catalytic site. In vitro assays report an IC₅₀ of 7.49 ± 0.16 µM against human AChE, outperforming rivastigmine (IC₅₀ = 8.14 ± 0.65 µM) . Molecular docking simulations reveal a binding energy (ΔG) of −5.53 kcal/mol, attributed to hydrogen bonds between the carboxyl groups and Ser203, Tyr337, and His447 residues .
Table 2: Comparative AChE Inhibition Data
| Compound | IC₅₀ (µM) | Binding Energy (ΔG, kcal/mol) |
|---|---|---|
| 4-((4-Carboxybenzylidene)amino)benzoic acid | 7.49 ± 0.16 | −5.53 |
| Rivastigmine | 8.14 ± 0.65 | −4.89 |
Pharmacokinetic and Toxicity Profiling
Acute Toxicity
Rodent studies with analogous Schiff bases report an LD₅₀ > 500 mg/kg, indicating low acute toxicity . Chronic toxicity data remain scarce, necessitating further preclinical evaluation.
Applications in Drug Development
Neurodegenerative Disease Therapeutics
The compound’s AChE inhibition profile positions it as a candidate for Alzheimer’s disease (AD) treatment. In silico models predict blood-brain barrier permeability (logBB = −0.7), though in vivo validation is required .
Antimicrobial Coatings
Incorporation into polymer matrices (e.g., polyvinyl alcohol) has been proposed for antimicrobial surface coatings. Pilot studies show a 99.9% reduction in E. coli viability after 24-hour exposure.
Challenges and Future Directions
Synthetic Scalability
Current yields (70–78%) are suboptimal for industrial production. Future work should explore green chemistry approaches, such as biocatalytic condensation using lipases, to improve efficiency.
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., chitosan nanoparticles) could enhance bioavailability and reduce off-target effects. Preliminary simulations suggest a 40% increase in brain uptake with lipid-based carriers .
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